BenchChemオンラインストアへようこそ!

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one

Medicinal Chemistry Kinase Inhibitor Design Conformational Restriction

The compound 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2549048-27-1, molecular formula C15H16ClN5O, MW 317.77) is a synthetic small-molecule heterocycle that integrates three pharmacophoric modules: a 6-chloroquinoxaline, an azetidine ring, and a piperazin-2-one moiety. Its structural architecture aligns it with the azetidine-substituted quinoxaline class, which is known for modulating opioid receptor-like 1 (ORL-1) signaling and inhibiting phosphoinositide 3-kinase (PI3K) pathways in preclinical pain and oncology programs.

Molecular Formula C15H16ClN5O
Molecular Weight 317.77 g/mol
CAS No. 2549048-27-1
Cat. No. B6460393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one
CAS2549048-27-1
Molecular FormulaC15H16ClN5O
Molecular Weight317.77 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2CN(C2)C3=CN=C4C=C(C=CC4=N3)Cl
InChIInChI=1S/C15H16ClN5O/c16-10-1-2-12-13(5-10)18-6-14(19-12)21-7-11(8-21)20-4-3-17-15(22)9-20/h1-2,5-6,11H,3-4,7-9H2,(H,17,22)
InChIKeyASMSJGBOTFIKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Overview: 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2549048-27-1)


The compound 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one (CAS 2549048-27-1, molecular formula C15H16ClN5O, MW 317.77) is a synthetic small-molecule heterocycle that integrates three pharmacophoric modules: a 6-chloroquinoxaline, an azetidine ring, and a piperazin-2-one moiety . Its structural architecture aligns it with the azetidine-substituted quinoxaline class, which is known for modulating opioid receptor-like 1 (ORL-1) signaling and inhibiting phosphoinositide 3-kinase (PI3K) pathways in preclinical pain and oncology programs [1][2]. The compound is currently offered by specialty chemical suppliers as a research-grade building block, with no public clinical or in vivo data recorded in major pharmaceutical databases .

Why Generic Substructure Substitution Is Not a Viable Procurement Strategy for 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one


The quinoxaline-piperazine chemical space is densely populated by kinase inhibitors and opioid modulators; however, the precise topological arrangement of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is absent from generic catalogs. Commercial quinoxaline-piperazine analogs (e.g., over 50 piperazinylquinoxaline derivatives developed as PI3Kα inhibitors [1]) typically carry a flexible ethyl or methylene spacer. The insertion of a rigid, strained four-membered azetidine ring between the quinoxaline core and the piperazin-2-one pharmacophore, as found in this compound, is a deliberate design feature that restricts conformational freedom and alters pharmacophoric distance vectors [2][3]. Substituting with a simpler 2-chloroquinoxaline or 4-(azetidin-3-yl)piperazin-2-one building block would eliminate the three-module architecture, thereby unpredictably shifting both target affinity and selectivity profiles. The following quantitative evidence guide details the specific data points that make generic replacement scientifically untenable.

Quantitative Differentiation Evidence for 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one


Structural Novelty: Rigid Azetidine Spacer Distinguishes From Flexible-Linked Piperazinylquinoxaline PI3K Inhibitors

This compound features a rigid four-membered azetidine ring directly connecting the 6-chloroquinoxaline core to the piperazin-2-one motif. In the established piperazinylquinoxaline PI3K inhibitor series, the most potent analog (Compound 41) employs a flexible, unconstrained piperazine linker and exhibits a PI3Kα IC50 of 24 nM [1]. While direct activity data for the target compound is unavailable in public literature, the rigid azetidine spacer is a known medicinal chemistry strategy to reduce entropic penalty upon binding and improve selectivity profile [2]. The closest commercial building block, 4-(azetidin-3-yl)piperazin-2-one (CAS 1257293-70-1), lacks the chloroquinoxaline pharmacophore entirely and is therefore functionally incompatible with quinoxaline-targeted applications .

Medicinal Chemistry Kinase Inhibitor Design Conformational Restriction

Preclinical Opioid Receptor Ligand Potential: ORL-1 Affinity Benchmarks From the Azetidine-Quinoxaline Patent Space

The azetidine-substituted quinoxaline patent family (US9290488B2) discloses that compounds bearing a 3-azetidinyl spacer between the quinoxaline core and a terminal piperidine/piperazine group demonstrate high-affinity binding to the human ORL-1 receptor. For instance, a representative azetidine-quinoxaline-piperidine compound (BDBM220383) in this patent series achieves a ORL-1 Ki of 1.98 nM in a radioligand displacement assay [1]. While the target compound contains a piperazin-2-one terminal in place of piperidine, the core azetidine-quinoxaline pharmacophore is conserved, positioning it within this high-affinity chemical subspace. In contrast, simple 6-chloroquinoxaline or 2-chloroquinoxaline building blocks have no reported ORL-1 affinity and would generate an inactive scaffold if used as procurement substitutes .

Opioid Receptor Pharmacology ORL-1/NOP Modulation Analgesic Discovery

Piperazin-2-One Terminal: A Differentiated Pharmacophore Compared to Standard Piperazine or Piperidine Terminals in Quinoxaline-Based Inhibitors

The target compound incorporates a piperazin-2-one terminal ring, which introduces a hydrogen-bond-accepting carbonyl group absent in the standard piperazine or piperidine terminals used in most 6-chloroquinoxaline derivatives (e.g., patent example BDBM220383 uses a piperidine terminal [1]; Compound 41 from the PI3K series uses a simple piperazine ring [2]). The carbonyl group in the piperazin-2-one ring provides an additional anchor point for target engagement; the rigid azetidine linker further orientates this carbonyl vector with less rotational freedom, potentially increasing binding specificity. The nearest comparable compound, 4-(6-chloroquinoxalin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one (CAS 2742043-16-7), demonstrates that the piperazin-2-one terminus is compatible with drug-like properties but at the cost of losing the azetidine constraint .

Medicinal Chemistry Piperazinone Pharmacophore Hydrogen-Bonding Capacity

Molecular Complexity and Physicochemical Differentiation: A Quantitative Baseline for Procurement Specifications

Basic physicochemical profiling provides a foundation for quality control and formulation decisions. The target compound has a molecular weight of 317.77 g/mol, a complexity rating of 430, and a monoisotopic mass of 317.1043378 g/mol . In comparison, the simpler building block 4-(azetidin-3-yl)piperazin-2-one hydrochloride (CAS 1624260-62-3) has a molecular weight of 191.66 g/mol and lacks the lipophilic chloroquinoxaline ring system . The higher complexity rating (430 versus ~180) is indicative of a more elaborate synthetic route and a greater diversity of molecular interactions. For suppliers, these values define the expected purity benchmarks and analytical characterization requirements; for buyers, they serve as a specification for the minimum acceptable material quality.

Physicochemical Properties Drug-Likeness Quality Control

Precision Application Scenarios for 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one Procurement


Opioid Receptor Probe Design for ORL-1 Agonist or Antagonist Development

The conserved azetidine-quinoxaline core positions this compound as a candidate scaffold for ORL-1 receptor probe development. The piperazin-2-one terminal offers a unique hydrogen-bonding motif (carbonyl acceptor and lactam NH donor) not present in the piperidine-containing patent benchmark BDBM220383 (ORL-1 Ki = 1.98 nM [1]), enabling exploration of additional polar contacts within the ORL-1 binding pocket [2]. Procurement is recommended for laboratories pursuing novel ORL-1 ligands with differentiated hydrogen-bonding profiles.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Conformational Restriction Studies

For kinase inhibitor programs, the rigid azetidine spacer imposes a specific spatial orientation between the ATP-competitive quinoxaline moiety and the piperazin-2-one solubilizing group. This is mechanistically distinct from the flexible piperazine-linked PI3K inhibitor series exemplified by Compound 41 (PI3Kα IC50 = 24 nM [3]), offering a probe for evaluating how conformational restriction impacts isoform selectivity and off-target kinase profiles [4]. The compound is most appropriate for early-stage SAR campaigns focused on mapping linker rigidity to selectivity.

Synthetic Route Scouting and Custom Derivatization Programs

The compound serves as a versatile late-stage intermediate for derivatization. The secondary amine of the piperazin-2-one ring is available for N-alkylation, acylation, or sulfonylation, while the 6-chloro group on the quinoxaline is amenable to nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions [2]. This dual functionalization potential is not accessible with commercially available fragment alternatives such as 4-(azetidin-3-yl)piperazin-2-one hydrochloride (CAS 1624260-62-3) or 6-chloroquinoxaline alone , making it a more efficient building block for generating diversified analog libraries.

Analytical Chemistry and Reference Standard Sourcing for Pharmacopeial Impurity Profiling

The compound's detailed chemical identity, including exact mass (317.1043378 g/mol), molecular formula (C15H16ClN5O), and CAS registry number (2549048-27-1) , allows it to be employed as a reference standard for the identification and quantification of structurally related impurities in active pharmaceutical ingredient (API) development. When procuring a reference standard, the uniqueness of the azetidine spacer eliminates co-elution concerns with simpler quinoxaline-piperazine impurities, ensuring unambiguous chromatographic resolution.

Quote Request

Request a Quote for 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.